(4-Methylisoquinolin-5-yl)methanol
Description
(4-Methylisoquinolin-5-yl)methanol is an isoquinoline derivative characterized by a methyl substituent at the 4-position and a hydroxymethyl (-CH₂OH) group at the 5-position of the heterocyclic ring. Isoquinolines are aromatic heterocycles with a bicyclic structure composed of a benzene ring fused to a pyridine ring.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(4-methylisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-5-12-6-9-3-2-4-10(7-13)11(8)9/h2-6,13H,7H2,1H3 |
InChI Key |
KKVYWFNDEMWNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylisoquinolin-5-yl)methanol can be achieved through several methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of (4-Methylisoquinolin-5-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-Methylisoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution with amines or thiols.
Major Products Formed:
- Oxidation of the methanol group yields (4-Methylisoquinolin-5-yl)aldehyde or (4-Methylisoquinolin-5-yl)carboxylic acid.
- Reduction of the isoquinoline ring forms tetrahydroisoquinoline derivatives.
- Substitution reactions produce various substituted isoquinoline derivatives.
Scientific Research Applications
(4-Methylisoquinolin-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylisoquinolin-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its structural features allow it to interact with DNA or proteins, potentially disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Core Heterocycle | Substituents | Stereochemistry |
|---|---|---|---|
| (4-Methylisoquinolin-5-yl)methanol | Isoquinoline | 4-methyl, 5-hydroxymethyl | Not specified |
| [1,3]Dioxolo[4,5-g]isoquinolin-5-yl-(4-methoxyphenyl)methanol | Dioxolo-fused isoquinoline | 4,5-fused dioxolo ring, 5-(4-methoxyphenyl)methanol | Not specified |
| (4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol | Oxazoline | 2-methyl, 5-phenyl, 4-hydroxymethyl | 4S,5S configuration |
| [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol | Oxazole | 4-methyl, 2-(2-methylphenyl), 5-hydroxymethyl | Not specified |
Key Observations:
- Core Heterocycle: The isoquinoline and dioxolo-fused isoquinoline () share aromaticity and planar geometry, favoring π-π stacking interactions.
- Substituents: The dioxolo-fused compound () has a bulkier 4-methoxyphenyl group, increasing lipophilicity compared to the simpler methyl and hydroxymethyl groups in the target compound. The oxazoline derivative () features a chiral center, which may confer enantioselective biological activity .
Table 2: Comparative Properties
Key Findings:
- Lipophilicity: The dioxolo-fused compound () has the highest LogP due to its methoxyphenyl group, suggesting enhanced membrane permeability but reduced aqueous solubility. The target compound’s lower LogP (~1.2) may improve bioavailability in polar environments.
- Biological Activity: ’s compound shows acetylcholinesterase inhibition, likely due to the dioxolo ring mimicking natural alkaloids like galanthamine. The target compound’s lack of fused rings may limit similar activity unless modified .
- Stereochemical Influence: The (4S,5S)-oxazoline derivative () highlights the role of chirality in catalysis, a feature absent in the non-chiral target compound .
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